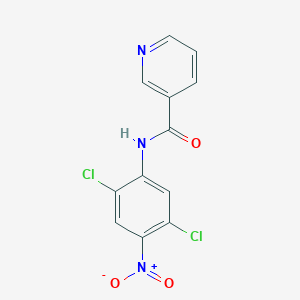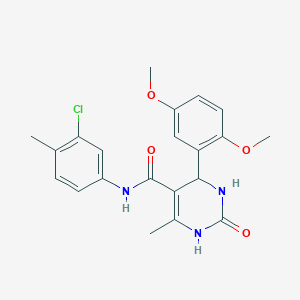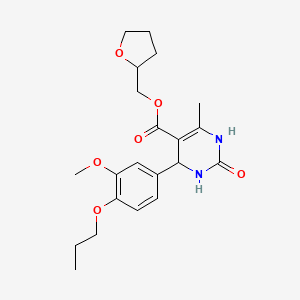
N-(2,5-dichloro-4-nitrophenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichloro-4-nitrophenyl)nicotinamide, also known as DCPNI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPNI is a yellow crystalline substance that is soluble in organic solvents.
作用機序
The mechanism of action of N-(2,5-dichloro-4-nitrophenyl)nicotinamide involves the inhibition of various enzymes and pathways involved in cellular processes. N-(2,5-dichloro-4-nitrophenyl)nicotinamide has been shown to inhibit the activity of matrix metalloproteinases, acetylcholinesterase, and cyclooxygenase-2, among others. This inhibition leads to the modulation of cellular processes such as apoptosis, immune response, and inflammation.
Biochemical and Physiological Effects:
N-(2,5-dichloro-4-nitrophenyl)nicotinamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,5-dichloro-4-nitrophenyl)nicotinamide induces apoptosis, which leads to the inhibition of cell growth and proliferation. In neurology, N-(2,5-dichloro-4-nitrophenyl)nicotinamide has neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activity of acetylcholinesterase. In immunology, N-(2,5-dichloro-4-nitrophenyl)nicotinamide modulates the immune response by inhibiting the activity of cyclooxygenase-2.
実験室実験の利点と制限
N-(2,5-dichloro-4-nitrophenyl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also soluble in organic solvents, making it easy to work with in the lab. However, N-(2,5-dichloro-4-nitrophenyl)nicotinamide has some limitations as well. It is toxic and requires careful handling. It is also expensive, which can limit its use in some experiments.
将来の方向性
There are several future directions for the study of N-(2,5-dichloro-4-nitrophenyl)nicotinamide. In cancer research, further studies can be conducted to determine the efficacy of N-(2,5-dichloro-4-nitrophenyl)nicotinamide in inhibiting the growth of different types of cancer cells. In neurology, studies can be conducted to determine the potential of N-(2,5-dichloro-4-nitrophenyl)nicotinamide in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, studies can be conducted to determine the potential of N-(2,5-dichloro-4-nitrophenyl)nicotinamide in modulating the immune response in autoimmune diseases.
Conclusion:
In conclusion, N-(2,5-dichloro-4-nitrophenyl)nicotinamide is a chemical compound that has potential applications in various fields such as cancer research, neurology, and immunology. Its mechanism of action involves the inhibition of various enzymes and pathways involved in cellular processes. N-(2,5-dichloro-4-nitrophenyl)nicotinamide has several advantages for lab experiments but also has limitations such as toxicity and cost. Further studies are needed to determine the potential of N-(2,5-dichloro-4-nitrophenyl)nicotinamide in various fields and to develop new applications for this promising compound.
合成法
The synthesis of N-(2,5-dichloro-4-nitrophenyl)nicotinamide involves the reaction of 2,5-dichloro-4-nitroaniline and nicotinoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is purified through recrystallization to obtain pure N-(2,5-dichloro-4-nitrophenyl)nicotinamide.
科学的研究の応用
N-(2,5-dichloro-4-nitrophenyl)nicotinamide has been extensively studied for its potential applications in various fields such as cancer research, neurology, and immunology. In cancer research, N-(2,5-dichloro-4-nitrophenyl)nicotinamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the invasion and metastasis of cancer cells.
In neurology, N-(2,5-dichloro-4-nitrophenyl)nicotinamide has been shown to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. In immunology, N-(2,5-dichloro-4-nitrophenyl)nicotinamide has been shown to modulate the immune response by inhibiting the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
特性
IUPAC Name |
N-(2,5-dichloro-4-nitrophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3O3/c13-8-5-11(17(19)20)9(14)4-10(8)16-12(18)7-2-1-3-15-6-7/h1-6H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSSJVQGKHHWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=C(C=C2Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichloro-4-nitrophenyl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5142856.png)

![N-[3-(1H-imidazol-1-yl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5142869.png)
![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-N-isopropylbenzamide](/img/structure/B5142871.png)
![ethyl 4-amino-2-[(2-{[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5142875.png)
![4-methyl-2-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5142882.png)
![4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}morpholine](/img/structure/B5142887.png)
![(2R*,6R*)-2-allyl-1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5142890.png)
![7-[(4-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5142900.png)

![2-(2-methoxyphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5142915.png)
![4-({3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5142929.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyrazinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142941.png)
![1-allyl-5-{2-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5142945.png)